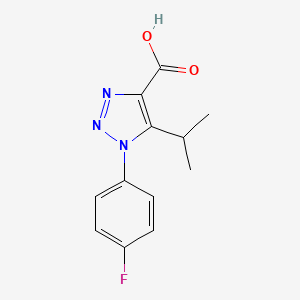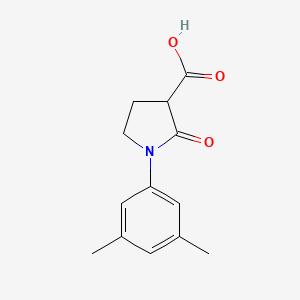
1-(3,5-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid
描述
The compound “1-(3,5-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “3,5-Dimethylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with two methyl groups (CH3) attached at the 3rd and 5th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the formation of the pyrrolidine ring and the attachment of the 3,5-dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring would likely contribute to the compound’s three-dimensional structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .
作用机制
The mechanism of action of 1-(3,5-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid is not well understood. However, it is believed that the compound acts as a proton acceptor, which enables the formation of a new bond between two molecules. This mechanism is believed to be important in the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation.
实验室实验的优点和局限性
The main advantage of using 1-(3,5-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid in laboratory experiments is its versatility, as it can be used in a variety of organic synthesis reactions. Its low cost and ease of synthesis also make it an attractive reagent for laboratory experiments. The main limitation of using this compound in laboratory experiments is its low solubility, which can make it difficult to use in certain reactions.
未来方向
Future research into 1-(3,5-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid could focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, research could be conducted into the development of new synthetic methods for the synthesis of this compound and its derivatives. Furthermore, research could be conducted into the potential applications of this compound in the pharmaceutical and biotechnological industries, such as its use as a drug delivery system or as an enzyme inhibitor. Finally, research could be conducted into the potential toxicity of this compound and its derivatives, as well as its potential for environmental contamination.
科学研究应用
1-(3,5-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a range of organic compounds, such as pyrrolidines, piperidines, and other heterocyclic compounds. It has also been used in the synthesis of biologically active compounds, such as quinolones, benzoxazoles, and thiophenes.
安全和危害
属性
IUPAC Name |
1-(3,5-dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-5-9(2)7-10(6-8)14-4-3-11(12(14)15)13(16)17/h5-7,11H,3-4H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPQNSXDZAYSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCC(C2=O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3-Methylphenyl)methyl]butanoic acid](/img/structure/B3374105.png)

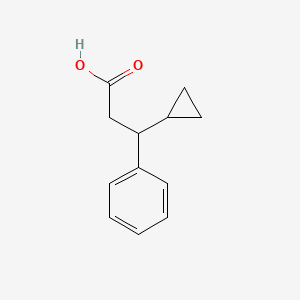
![2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3374121.png)
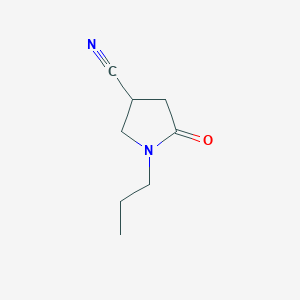
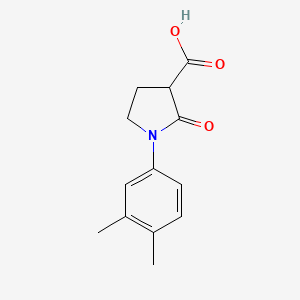


![[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374181.png)


![5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B3374201.png)
